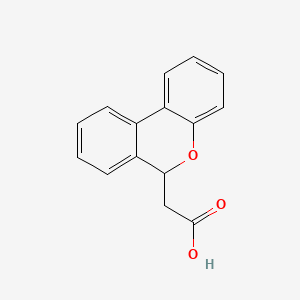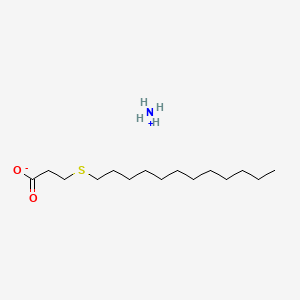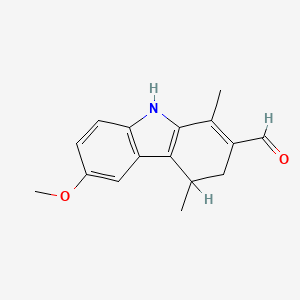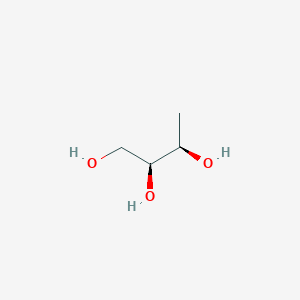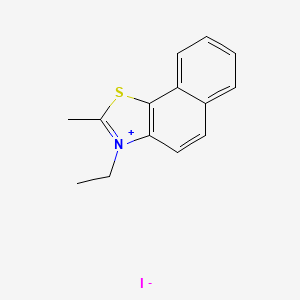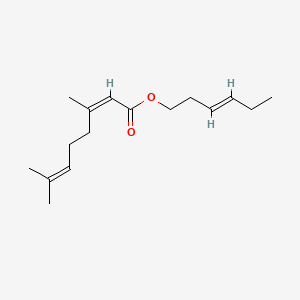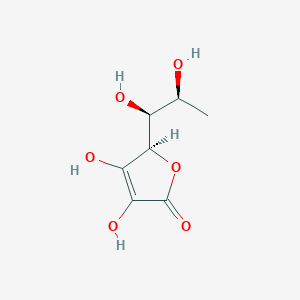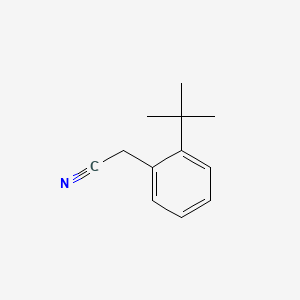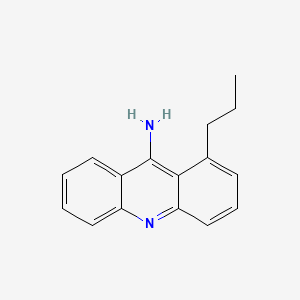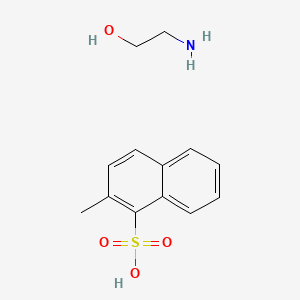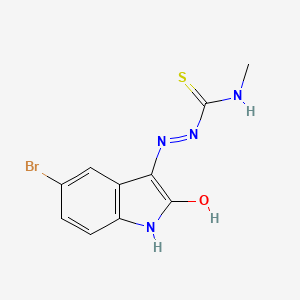
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is a complex organic compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 g/mol . This compound is characterized by the presence of a hydrazinecarbothioamide group and a brominated indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- typically involves the reaction of 5-bromo-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-(5-chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(5-iodo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
Uniqueness
Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.
Properties
CAS No. |
166323-91-7 |
|---|---|
Molecular Formula |
C10H9BrN4OS |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea |
InChI |
InChI=1S/C10H9BrN4OS/c1-12-10(17)15-14-8-6-4-5(11)2-3-7(6)13-9(8)16/h2-4,13,16H,1H3,(H,12,17) |
InChI Key |
BJDNMLYBINYZOU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




